4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
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Overview
Description
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methylpyridin-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform. The mixture is cooled to 0°C, and a solution of triphosgene in chloroform is added dropwise .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-12-5-10(8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
DWLDVEJBYCZJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=C(N=CS2)C |
Origin of Product |
United States |
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